(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The sulfinamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while nucleophilic substitution can lead to various substituted sulfinamides .
Scientific Research Applications
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its bipyridine core.
Medicine: Explored for its therapeutic potential in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The sulfinamide group may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,2’-bipyridine: Known for its strong fluorescence and used in similar applications.
6-Aminopenicillanic acid: Shares the amino group and is used in antibiotic synthesis.
2-Methoxyphenyl isocyanate: Utilized for amine protection and deprotection.
Uniqueness
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a bipyridine core and a sulfinamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H22N4OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)12-9-15(17)19-10-13(12)14-7-5-6-8-18-14/h5-11,20H,1-4H3,(H2,17,19)/t11-,22?/m1/s1 |
InChI Key |
KRTPXBYZUQFOTH-FAYKFVSFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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